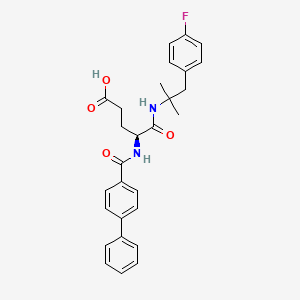

Pentanoic acid, 4-(((1,1'-biphenyl)-4-ylcarbonyl)amino)-5-((2-(4-fluorophenyl)-1,1-dimethylethyl)amino)-5-oxo-, (4S)-

概要

説明

AGG 523は、アグレカナーゼの特異的阻害剤であり、軟骨の主要な成分であるアグレカンを分解する酵素です。 この化合物は、特に変形性関節症などの疾患における軟骨の分解を抑制する可能性を示しています .

準備方法

合成経路と反応条件

反応条件は通常、目的の化学的変換を確実に達成するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法

AGG 523の工業生産は、同様の合成経路に従いますが、大量に対応するためにスケールアップされます。 これには、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために反応条件を最適化することが含まれます .

化学反応の分析

反応の種類

AGG 523は主に置換反応を受け、特定の官能基が他の官能基に置き換えられ、その阻害活性が向上します。 特定の条件下では、酸化反応と還元反応にも参加することができます .

一般的な試薬と条件

AGG 523を含む反応で使用される一般的な試薬には、ジメチルスルホキシドなどの有機溶媒、パラジウムなどの触媒、目的の変換に応じて酸化剤または還元剤が含まれます .

主要な製品

これらの反応から生成される主要な生成物は、通常、生物学的活性を強化または変更する可能性のある改変された官能基を持つAGG 523の誘導体です .

科学的研究の応用

AGG 523は、科学研究において幅広い用途があります。

作用機序

AGG 523は、特にアグレカナーゼ1(ADAMTS4)とアグレカナーゼ2(ADAMTS5)のアグレカナーゼ酵素の活性を特異的に阻害することによって、その効果を発揮します。これらの酵素は、アグレカンの切断に関与し、軟骨の分解につながります。 これらの酵素を阻害することにより、AGG 523は軟骨の完全性を維持し、変形性関節症などの疾患の進行を遅らせるのに役立ちます .

類似の化合物との比較

類似の化合物

WAY 266523: 同様の特性と用途を持つ別のアグレカナーゼ阻害剤.

PF 05212371: アグレカナーゼ酵素を標的とする、同様の作用機序を持つ化合物.

独自性

AGG 523は、アグレカナーゼ酵素に対する高い特異性と、変形性関節症の前臨床モデルにおける実証された有効性により、際立っています。 この特異性により、標的外効果の可能性が低くなり、治療開発のための有望な候補となります .

類似化合物との比較

Similar Compounds

WAY 266523: Another aggrecanase inhibitor with similar properties and applications.

PF 05212371: A compound with a similar mechanism of action, targeting aggrecanase enzymes.

Uniqueness

AGG 523 stands out due to its high specificity for aggrecanase enzymes and its demonstrated efficacy in preclinical models of osteoarthritis. This specificity reduces the likelihood of off-target effects, making it a promising candidate for therapeutic development .

生物活性

Pentanoic acid, specifically the compound identified as 4-(((1,1'-biphenyl)-4-ylcarbonyl)amino)-5-((2-(4-fluorophenyl)-1,1-dimethylethyl)amino)-5-oxo-, (4S)- (CAS No. 920289-29-8), has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , indicating a complex structure with multiple functional groups that contribute to its biological activity. The presence of biphenyl and fluorophenyl moieties suggests potential interactions with various biological targets.

Research indicates that this compound acts primarily as an aggrecanase inhibitor , which plays a significant role in cartilage degradation associated with osteoarthritis. By inhibiting aggrecanase activity, it helps maintain cartilage integrity and reduce inflammation in joint diseases .

Key Biological Activities

- Aggrecanase Inhibition : The compound has been shown to attenuate increases in synovial fluid levels of aggrecan following surgical induction of osteoarthritis in animal models. This suggests a protective effect on cartilage .

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways such as COX and LOX pathways .

- Antibacterial Activity : While not the primary focus, some studies have hinted at potential antibacterial properties, which may broaden its therapeutic applications beyond osteoarthritis .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

- Study on Aggrecanase Inhibition : A study demonstrated that treatment with this compound significantly reduced levels of ARG-aggrecan in synovial fluid in a rat model of osteoarthritis, suggesting its efficacy as a disease-modifying osteoarthritis drug (DMOAD) .

- In Vitro Studies : In vitro assays have shown that the compound can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical mediators in inflammatory responses associated with joint diseases .

Data Table: Summary of Biological Activities

Future Directions

The ongoing research into Pentanoic acid derivatives, particularly those with modifications to enhance bioavailability and specificity for target receptors, is promising. Future clinical trials will be essential to confirm its efficacy and safety profile in humans.

特性

IUPAC Name |

(4S)-5-[[1-(4-fluorophenyl)-2-methylpropan-2-yl]amino]-5-oxo-4-[(4-phenylbenzoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29FN2O4/c1-28(2,18-19-8-14-23(29)15-9-19)31-27(35)24(16-17-25(32)33)30-26(34)22-12-10-21(11-13-22)20-6-4-3-5-7-20/h3-15,24H,16-18H2,1-2H3,(H,30,34)(H,31,35)(H,32,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQMTWCFNZSLNR-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)F)NC(=O)C(CCC(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC=C(C=C1)F)NC(=O)[C@H](CCC(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920289-29-8 | |

| Record name | AGG-523 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920289298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGG-523 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AGG-523 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO23I2827Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。